molecular formula C12H10ClNO3 B12851951 Methyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 84088-51-7

Methyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B12851951
CAS No.: 84088-51-7
M. Wt: 251.66 g/mol
InChI Key: QJCOTVPKSYRGOW-UHFFFAOYSA-N
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Description

Methyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a methyl group, a chlorine atom, and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a suitable catalyst, followed by cyclization and esterification steps . The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with the addition of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

Methyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

84088-51-7

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

methyl 4-chloro-1-methyl-2-oxoquinoline-3-carboxylate

InChI

InChI=1S/C12H10ClNO3/c1-14-8-6-4-3-5-7(8)10(13)9(11(14)15)12(16)17-2/h3-6H,1-2H3

InChI Key

QJCOTVPKSYRGOW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)OC)Cl

Origin of Product

United States

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